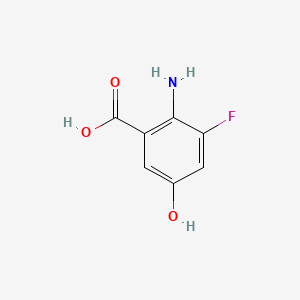
3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-aminoxy-PEG4-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is designed to connect two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-aminoxy-PEG4-acid involves the protection of the aminooxy group with a Boc group and the attachment of a PEG4 spacer. The terminal carboxylic acid is reactive with primary amine groups in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond .
Industrial Production Methods: Industrial production of Boc-aminoxy-PEG4-acid typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high purity and yield .
化学反応の分析
Types of Reactions: Boc-aminoxy-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid reacts with primary amines to form amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the aminooxy group.
Common Reagents and Conditions:
Deprotection Agents: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products:
Amide Bonds: Formed by the reaction of the terminal carboxylic acid with primary amines.
Aminooxy Compounds: Obtained after deprotection of the Boc group.
科学的研究の応用
Boc-aminoxy-PEG4-acid is widely used in scientific research, particularly in the development of PROTACs
作用機序
Boc-aminoxy-PEG4-acid functions as a linker in PROTACs, which are designed to degrade target proteins selectively. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One ligand of the PROTAC binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other ligand binds to the target protein.
Ubiquitination and Degradation: The PROTAC brings the target protein and E3 ligase into proximity, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome
類似化合物との比較
Aminoxy-PEG4-acid: Similar structure but lacks the Boc protection group.
t-Boc-Aminooxy-PEG4-acid: Another variant with a different protecting group.
Uniqueness: Boc-aminoxy-PEG4-acid is unique due to its Boc-protected aminooxy group, which provides stability and allows for selective deprotection under mild conditions. This makes it highly suitable for use in PROTAC synthesis and other applications requiring precise control over functional group reactivity .
特性
分子式 |
C16H30NO9- |
|---|---|
分子量 |
380.41 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)/p-1 |
InChIキー |
BIEZFNFAJFPHST-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)
![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)


![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)







